4-Amino-1-butanol
Overview
Description
Synthesis Analysis
The fermentative production of 4AB from glucose has been successfully achieved through metabolic engineering of Corynebacterium glutamicum. By incorporating a pathway that includes putrescine aminotransferase (encoded by ygjG) and aldehyde dehydrogenase (encoded by yqhD) from Escherichia coli, 4AB can be synthesized from putrescine. Further optimization of this process, through fine-tuning the expression levels of the involved genes, eliminating competing pathways, and optimizing culture conditions, led to a significant yield of 24.7 g/L of 4AB in a fed-batch culture of the engineered strain (Prabowo et al., 2020).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid have been thoroughly analyzed through Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. Investigations into the molecular electronic energy, geometrical structure, harmonic vibrational spectra, and other properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy gaps, and thermodynamical properties have provided deep insights into the structural features of 4AB (Muthu & Paulraj, 2012).
Chemical Reactions and Properties
4AB's versatility is highlighted through its reactivity with amines, enabling the synthesis of optically active 4-amino-2(5H)-furanones. This process involves an asymmetric alkyne addition to aldehydes followed by an aliphatic amine addition, resulting in products with high enantioselectivity. The ease of electrophilic substitution reactions also underscores the chemical reactivity of 4AB and its derivatives (Zhou, Yu, & Pu, 2009).
Physical Properties Analysis
The physical properties of 4AB and related compounds, including their crystalline structures and phase behaviors, are critical for understanding their applications in materials science and synthetic chemistry. For example, the synthesis and characterization of 4-(3-Amino-2-carboxy phenyl) butanoic acid as a key intermediate for new thymidylate synthase inhibitors highlight the importance of understanding the physical characteristics of 4AB derivatives for pharmaceutical applications (Guo-qing, 2013).
Chemical Properties Analysis
The chemical properties of 4AB, such as its reactivity and interactions with other compounds, are foundational to its utility in synthesis and materials science. Investigations into the reactivity of gamma-hydroxy-alpha, beta-acetylenic esters with amines provide insights into the synthesis pathways and chemical behavior of 4AB-related compounds, illustrating the compound's capacity for facilitating diverse chemical transformations (Liu Qiao-yun, 2012).
Scientific Research Applications
Synthesis of N-(4-hydroxybutyl)-N′-R-thioureas and 2-(R)-imino)hexahydro-1,3-thiazepines : 4-amino-1-butanol is utilized in the synthesis of these compounds, with applications in chemistry and pharmaceuticals (Ambartsumova et al., 1997).
Catalyst in Acetic Acid Esterification : It acts as a catalyst in the esterification of acetic acid with 1-butanol, a process relevant in industrial chemistry (Tankov & Yankova, 2018).
Stability in High-Pressure Environments : The compound shows stability in spatial hydrogen bond networks under high pressures, suggesting potential applications in high-pressure chemistry and material sciences (Rodnikova et al., 2014).
Stable Cationic Form in Chemical Structures : It exists in a stable cationic form, useful in the study of hydrogen bonds and molecular structures (Zhang et al., 2006).
Intermediate in Dolutegravir Synthesis for HIV/AIDS Treatment : Its derivative (R)-3-amino-1-butanol, synthesized using a novel transaminase, is a key intermediate in the synthesis of Dolutegravir, a medication for HIV/AIDS (Tang et al., 2019).
Combustion Chemistry of Linear and Branched Alcohols : The compound is studied in the context of the combustion chemistry of butanol isomers, relevant in energy and fuel research (Sarathy et al., 2012).
Microbial Production from Glucose : Engineered Corynebacterium glutamicum has been used for its microbial production from glucose, indicating its biotechnological applications (Prabowo et al., 2020).
Inhibitor of Placenta Growth Factor (PIGF-1) : Some derivatives exhibit good biological activity as inhibitors of PIGF-1, relevant in medical research (Vanasundari et al., 2018).
Safety And Hazards
4-Amino-1-butanol is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
4-Amino-1-butanol is an important pharmaceutical intermediate compound and a precursor of biodegradable polymers for gene delivery . It has been used in the synthesis of cyclic amines , as a linker in the synthesis of highly branched poly (β-amino esters) (HPAEs) for gene delivery , as a side chain to modulate antimicrobial and hemolytic activities of copolymers , and in the total synthesis of (+)-fawcettimine, (+)-fawcettidine, and (−)-lycojapodine A .
properties
IUPAC Name |
4-aminobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFRQYKZFKYQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158027 | |
Record name | 4-Aminobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-butanol | |
CAS RN |
13325-10-5 | |
Record name | 4-Amino-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13325-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013325105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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